molecular formula C5H4N2O B3043888 Oxazole-5-acetonitrile CAS No. 947771-07-5

Oxazole-5-acetonitrile

Cat. No.: B3043888
CAS No.: 947771-07-5
M. Wt: 108.1 g/mol
InChI Key: XUDWLFWTSOMCNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole-5-acetonitrile is a heterocyclic organic compound that features a five-membered ring containing both nitrogen and oxygen atoms This compound is part of the oxazole family, which is known for its significant biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxazole-5-acetonitrile typically involves the cyclization of β-hydroxy amides using reagents such as Deoxo-Fluor® . Another method includes the use of tosylmethyl isocyanide (TosMIC) with aromatic aldehydes to produce 5-aryloxazoles . Additionally, an electrochemical synthesis method using ketones and acetonitrile under room temperature has been reported .

Industrial Production Methods

Industrial production of this compound often employs catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for example, have been used to facilitate the preparation of oxazole derivatives . These catalysts offer the advantage of easy separation from the reaction mixture using an external magnet, making the process more efficient and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

Oxazole-5-acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxazoles, oxazole ketones, and alcohol derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Oxazole-5-acetonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.

Properties

IUPAC Name

2-(1,3-oxazol-5-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O/c6-2-1-5-3-7-4-8-5/h3-4H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUDWLFWTSOMCNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC=N1)CC#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

108.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Oxazole-5-acetonitrile
Reactant of Route 2
Reactant of Route 2
Oxazole-5-acetonitrile
Reactant of Route 3
Reactant of Route 3
Oxazole-5-acetonitrile
Reactant of Route 4
Reactant of Route 4
Oxazole-5-acetonitrile
Reactant of Route 5
Reactant of Route 5
Oxazole-5-acetonitrile
Reactant of Route 6
Reactant of Route 6
Oxazole-5-acetonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.